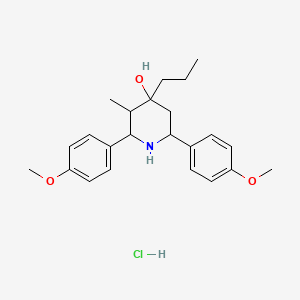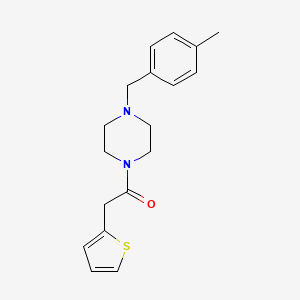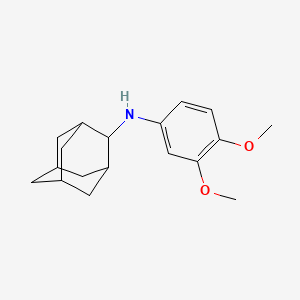
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. MP-10 is a synthetic compound that belongs to the class of piperidinols, which are known for their analgesic and anesthetic properties.
Mecanismo De Acción
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride acts as a mu-opioid receptor agonist, which means that it binds to and activates this receptor. Activation of the mu-opioid receptor leads to a decrease in the transmission of pain signals in the nervous system, resulting in analgesia. 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride also activates the reward pathway in the brain, which is thought to underlie its potential for treating addiction.
Biochemical and Physiological Effects
In addition to its analgesic and anxiolytic effects, 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has been shown to have other biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter dopamine in the brain, which is thought to underlie its potential for treating addiction. 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has also been shown to decrease levels of the stress hormone cortisol, which is thought to underlie its potential for treating mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride in lab experiments is that it has a high affinity for the mu-opioid receptor, making it a useful tool for studying the role of this receptor in pain and addiction. However, one limitation of using 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride is that it is a synthetic compound, and its effects may not accurately reflect those of endogenous opioids in the body.
Direcciones Futuras
There are several future directions for research on 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride. One area of interest is the development of more selective mu-opioid receptor agonists that have fewer side effects than currently available opioids. Another area of interest is the use of 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride in combination with other drugs for the treatment of addiction and mood disorders. Finally, there is a need for more research on the long-term effects of 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride use, particularly with regard to addiction and tolerance.
Métodos De Síntesis
The synthesis of 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride involves the reaction of 4-methoxybenzaldehyde with 3-methyl-4-penten-1-ol in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a reductive amination reaction with piperidine, followed by a final step of alkylation with propyl bromide to yield 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the mu-opioid receptor, which is a key target for the treatment of pain and addiction. 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders.
Propiedades
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3.ClH/c1-5-14-23(25)15-21(17-6-10-19(26-3)11-7-17)24-22(16(23)2)18-8-12-20(27-4)13-9-18;/h6-13,16,21-22,24-25H,5,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZUMQHHYEXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(NC(C1C)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)


![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-thienyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4962534.png)


![2-[4-(1-adamantyl)phenoxy]-N-methylacetamide](/img/structure/B4962551.png)
![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)
